
(S)-2-(4-methoxybenzylamino)propan-1-ol
Übersicht
Beschreibung
“(S)-2-(4-methoxybenzylamino)propan-1-ol” is a chemical compound with the molecular formula C11H17NO2 . The compound contains a methoxybenzylamino group attached to a propanol backbone. The “(S)” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon propanol backbone with a 4-methoxybenzylamino group attached. This group would consist of a benzene ring (a six-carbon ring) with a methoxy (OCH3) group attached at the 4-position and an amino (NH2) group attached to the benzyl position .Wissenschaftliche Forschungsanwendungen
1. Structural and Spectroscopic Analysis
In a study conducted by Khalid et al. (2018), Schiff base derivatives related to (S)-2-(4-methoxybenzylamino)propan-1-ol were investigated. The research focused on structural and spectroscopic analysis, utilizing both experimental methods and density functional theory (DFT). This study provides insights into the molecular structure and electronic properties of compounds related to (S)-2-(4-methoxybenzylamino)propan-1-ol, highlighting their potential applications in materials science and molecular engineering (Khalid et al., 2018).
2. Crystal Structure Elucidation
Rivera, Ríos-Motta, and Bolte (2022) synthesized a compound derived from 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and analyzed its crystal structure. Their work contributes to the understanding of molecular interactions and structural organization in solid-state chemistry, which can be crucial for designing new materials and pharmaceuticals (Rivera, Ríos-Motta, & Bolte, 2022).
3. Synthesis of Key Intermediates
Research by Wang Yong-mei (2007) discussed the synthesis of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for certain pharmaceuticals, from 1-(4-methoxyphenyl)propan-2-one. This study is significant for its contribution to the field of synthetic organic chemistry, particularly in the development of new methods for synthesizing complex molecules (Wang Yong-mei, 2007).
4. Enzymatic Transformation in Biodiesel Production
Modi et al. (2006) explored the use of propan-2-ol, a related compound, in the lipase-mediated transformation of vegetable oils into biodiesel. This research highlights the potential application of (S)-2-(4-methoxybenzylamino)propan-1-ol and its derivatives in sustainable energy production, particularly in biodiesel synthesis (Modi, Reddy, Rao, & Prasad, 2006).
5. Oligoribonucleotide Synthesis
Takaku and Kamaike (1982) demonstrated the use of the 4-methoxybenzyl group, which is structurally similar to (S)-2-(4-methoxybenzylamino)propan-1-ol, as a new protecting group in the synthesis of oligoribonucleotides. This application is crucial in the field of molecular biology and genetic engineering for the synthesis of RNA and DNA sequences (Takaku & Kamaike, 1982).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECRNIMUUGOGMJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2661857.png)
![N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2661861.png)
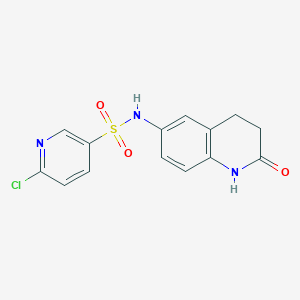
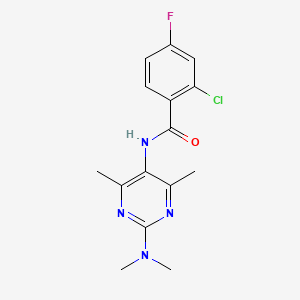
![N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine](/img/structure/B2661867.png)

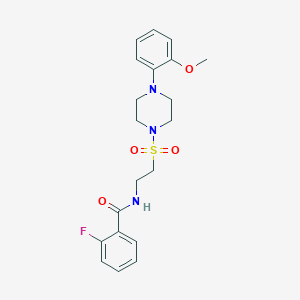
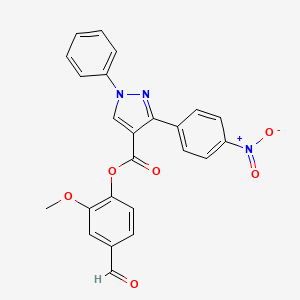


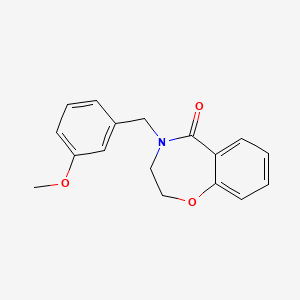


![3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid](/img/structure/B2661877.png)